molecular formula C15H18FN3O2 B2960816 1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine CAS No. 2415551-51-6

1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine

Cat. No.: B2960816
CAS No.: 2415551-51-6
M. Wt: 291.326
InChI Key: CMJNSGAYWQSICR-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine is a synthetic piperazine derivative featuring dual carbonyl substituents: a cyclopropanecarbonyl group at position 1 and a 5-fluoro-4-methylpyridine-2-carbonyl moiety at position 2. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its ability to modulate physicochemical properties (e.g., solubility, bioavailability) and interact with biological targets via hydrogen bonding or ionic interactions .

Properties

IUPAC Name

cyclopropyl-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-10-8-13(17-9-12(10)16)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJNSGAYWQSICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibitory activity against various enzymes. Notably, it has been evaluated for its potential as a monoamine oxidase (MAO) inhibitor. MAOs are critical in the metabolism of neurotransmitters; thus, their inhibition can have implications in treating neurodegenerative diseases.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
1-Cyclopropanecarbonyl...4.190.039107.4

The selectivity index indicates a strong preference for MAO-B over MAO-A, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

2. Cytotoxicity Studies

Cytotoxicity assessments using normal fibroblast cell lines have shown that while some derivatives exhibit significant cytotoxic effects at higher concentrations, the compound maintains lower toxicity levels.

CompoundIC50 (µM)Cytotoxicity Level
1-Cyclopropanecarbonyl...120.6Non-cytotoxic at low doses

This low cytotoxicity profile is promising for further development as a therapeutic agent .

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition, particularly targeting monoamine oxidases. Molecular docking studies suggest that the compound fits well into the active sites of these enzymes, leading to competitive inhibition.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of piperazine derivatives identified this compound as having significant potential in protecting neuronal cells from oxidative stress-induced damage. The results indicated a reduction in reactive oxygen species (ROS) production and improved cell viability under stress conditions .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of similar piperazine derivatives found that certain modifications led to enhanced activity against various cancer cell lines. While specific data on this compound's anticancer activity is limited, its structural similarities suggest potential for further exploration in this area .

Comparison with Similar Compounds

Piperazine derivatives are extensively studied for their diverse biological activities. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, synthetic efficiency, and biological performance.

Structural Analogues and Substituent Effects
Compound Name Substituents on Piperazine Key Structural Features Biological Activity/Application Reference
Target Compound 1-Cyclopropanecarbonyl, 4-(5-Fluoro-4-methylpyridine-2-carbonyl) Fluorine (electron-withdrawing), cyclopropane (rigid), methylpyridine Not explicitly reported; hypothesized antimicrobial/antiviral activity -
1-(2-Methoxyphenyl)-Piperazine Derivatives 2-Methoxyphenyl, cinnamyl groups Methoxy (electron-donating), cinnamyl (π-conjugated) Strong antibacterial activity against Gram-positive/-negative bacteria
Sch-350634 (Piperazine-based CCR5 Antagonist) 1-(2,4-Dimethyl-3-pyridinyl)carbonyl, 4-methyl Methyl groups (lipophilic), pyridine ring Potent HIV-1 entry inhibition; high oral bioavailability
4-(5-Chloro-2-Methylphenyl) Derivatives Chlorophenyl, sulfonyl/pyridinecarbonyl Chlorine (electron-withdrawing), sulfonyl (polar) Varied applications (antimicrobial, enzyme inhibition)

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : Fluorine (in the target compound) and chlorine (in derivatives) enhance metabolic stability and receptor binding compared to methoxy groups .
  • Rigidity vs. Flexibility : The cyclopropane group in the target compound may improve target selectivity over flexible alkyl chains in analogues like Sch-350634 .
  • Heteroaromatic Moieties : Pyridine rings (as in the target compound and Sch-350634) contribute to π-π stacking interactions with biological targets, enhancing potency .

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